![molecular formula C43H65N5O10 B10753361 (1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telithromycin, comercializado con el nombre de marca Ketek, es el primer antibiótico cetolide que se utiliza clínicamente. Es un derivado semisintético de la eritromicina y se utiliza para tratar la neumonía adquirida en la comunidad de gravedad leve a moderada . Telithromycin fue patentado en 1994 y aprobado para uso médico en 2001 .
Métodos De Preparación
Telithromycin se sintetiza mediante la sustitución de un grupo ceto por el azúcar cladinosina en la eritromicina y la adición de un anillo de carbamato en el anillo lactónico. Se une una parte alquil-arilo a este anillo de carbamato y el oxígeno en la posición 6 se metila para lograr una mejor estabilidad al ácido . Los métodos de producción industrial involucran estas modificaciones químicas a la eritromicina para producir telithromycin.
Análisis De Reacciones Químicas
Telithromycin experimenta varias reacciones químicas, incluyendo:
Oxidación: Telithromycin puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el grupo ceto y otros grupos funcionales en telithromycin.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones en la molécula de telithromycin, lo que lleva a la formación de derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Aplicaciones Científicas De Investigación
The compound identified as (1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone has garnered attention in various scientific fields due to its complex structure and potential applications. This article explores its applications in medicinal chemistry and pharmacology.
Structural Overview
The compound features a unique bicyclic structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is C37H68N2O13, and it has a molecular weight of approximately 748.94 g/mol . The presence of dimethylamino and hydroxyl groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the dimethylamino group may enhance membrane permeability and facilitate interactions with microbial cell walls .
Anticancer Properties
Studies have shown that certain derivatives of bicyclic compounds can inhibit cancer cell proliferation. The specific arrangement of functional groups in this compound may allow it to interfere with cellular signaling pathways involved in cancer progression .
Neuropharmacology
The structural characteristics of this compound suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier due to its lipophilicity may position it as a candidate for treating neurological disorders .
Drug Delivery Systems
Due to its complex structure and ability to form stable complexes with various biomolecules, this compound could be explored for use in drug delivery systems. Its formulation could enhance the bioavailability and efficacy of co-administered drugs .
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial effects of structurally similar compounds, results indicated that modifications on the bicyclic core led to enhanced antibacterial activity against Gram-positive bacteria. The tested derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines revealed that a derivative of this compound reduced cell viability by inducing apoptosis through mitochondrial pathways. The study suggested that further optimization of the compound's structure could lead to more potent anticancer agents .
Case Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of compounds similar in structure found that they could mitigate oxidative stress in neuronal cells. This suggests a potential application for this compound in treating neurodegenerative diseases such as Alzheimer's .
Mecanismo De Acción
Telithromycin previene el crecimiento bacteriano uniéndose a la subunidad 50S del ribosoma bacteriano 70S y bloqueando la elongación adicional del péptido. Se une simultáneamente a dos dominios del ARN 23S de la subunidad ribosomal 50S, dominios II y V, donde los macrólidos más antiguos se unen solo a uno . Esta unión dual aumenta su efectividad contra las bacterias .
Comparación Con Compuestos Similares
Telithromycin se compara con otros compuestos similares, tales como:
Eritromicina: Telithromycin es un derivado semisintético de la eritromicina con mejor estabilidad al ácido y un espectro antimicrobiano más amplio.
Claritromicina: Similar a la telithromycin, la claritromicina también es un antibiótico macrólido pero carece de la capacidad de unión dual de la telithromycin.
Azitromicina: Otro antibiótico macrólido con una estructura y un espectro de actividad diferentes en comparación con la telithromycin. La singularidad de la telithromycin reside en su unión dual al ribosoma bacteriano, lo que aumenta su efectividad contra cepas resistentes.
Actividad Biológica
The compound (1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone is a complex organic molecule with potential biological activities that merit detailed investigation. This article aims to summarize its biological activity based on available research findings.
Molecular Formula and Weight
- Molecular Formula : C₄₂H₇₅N₃O₁₅
- Molecular Weight : 733.9 g/mol
Structural Features
The compound features multiple functional groups including:
- Dimethylamino group
- Hydroxy groups
- Methoxy groups
- Pyridine and imidazole moieties
These structural characteristics are significant as they often correlate with the biological activity of compounds.
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial Activity : Compounds containing pyridine and imidazole rings are known for their antimicrobial properties. The presence of these groups may enhance the compound's ability to inhibit bacterial growth.
- Immunomodulatory Effects : Some studies suggest that structurally related compounds can modulate immune responses, potentially acting as immunostimulants or immunosuppressants depending on their specific interactions with immune cells.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have shown that compounds similar to this molecule demonstrate significant activity against various bacterial strains. For example, a study on ketolides (a class which includes derivatives similar to this compound) indicated effective inhibition of resistant bacterial strains .
- Cytotoxicity Assays : Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. These effects are often evaluated using assays such as MTT or cell viability tests .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggests favorable absorption and distribution characteristics in biological systems .
Comparative Biological Activity Table
Activity Type | Similar Compounds | Observed Effects |
---|---|---|
Antimicrobial | Telithromycin | Effective against resistant bacteria |
Immunomodulatory | Erythromycin derivatives | Modulation of immune response |
Cytotoxicity | Various cancer drugs | Inhibition of cancer cell proliferation |
Propiedades
Fórmula molecular |
C43H65N5O10 |
---|---|
Peso molecular |
812.0 g/mol |
Nombre IUPAC |
(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29-,32+,33-,36-,37-,38-,40?,42+,43-/m1/s1 |
Clave InChI |
LJVAJPDWBABPEJ-CNYQIRROSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
SMILES canónico |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.